molecular formula C9H19N3O B7923392 (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one

Cat. No.: B7923392
M. Wt: 185.27 g/mol
InChI Key: CLGAHSYZQGFOHM-YUMQZZPRSA-N
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Description

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one is a chiral chemical building block of interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine scaffold, a common motif in pharmaceuticals, and is synthesized with high enantiomeric purity to ensure consistency in experimental results. Its specific stereochemistry is critical for precise interactions with biological targets. The primary research applications for this compound are anticipated to be in the discovery and development of central nervous system (CNS) active agents. The structural elements of this molecule—specifically the pyrrolidine ring and the dimethylamino group—are frequently found in compounds investigated as analgesics, anticonvulsants, and antipsychotics . For instance, structurally related pyrrolidine-2,5-dione derivatives have demonstrated robust anticonvulsant properties in animal models and significant efficacy in models of neuropathic pain, with mechanisms that may involve sodium and calcium channel inhibition . Furthermore, similar compounds are explored for their potential as TRPV1 receptor antagonists, which is a prominent target for novel analgesic and anti-inflammatory drugs . Researchers may also utilize this chiral compound in chemical biology, potentially as a precursor or intermediate in the synthesis of more complex molecules. The presence of both amino and keto functional groups provides handles for further chemical modification, making it a versatile scaffold for library synthesis . This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGAHSYZQGFOHM-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Induction via Grignard Reagents

A patent-published method for structurally analogous compounds demonstrates the efficacy of ethylmagnesium bromide in introducing ethyl groups with high stereoselectivity. When (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone is treated with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, the resulting Grignard adduct achieves 99% diastereomeric excess (de). This reaction’s success relies on:

  • Low-temperature conditions (−78°C) to minimize racemization

  • Anhydrous THF as solvent to stabilize the Grignard reagent

  • Stoichiometric control (1.2 equiv. of EtMgBr) to prevent overalkylation

Table 1: Optimization Parameters for Grignard-Mediated Alkylation

ParameterOptimal ValueImpact on Yield/Purity
Temperature−78°CIncreases de to 99%
SolventTHFPrevents side reactions
Reaction Time2 hrBalances completion vs. degradation
Equivalents of EtMgBr1.2Minimizes byproducts

Stepwise Synthetic Routes

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization reactions. A three-step sequence from glutamic acid derivatives has been reported:

  • Protection : Boc-group installation on the α-amino group using di-tert-butyl dicarbonate

  • Cyclization : Intramolecular Mitsunobu reaction with DIAD/PPh₃ system

  • Deprotection : TFA-mediated removal of Boc-group

This route yields the (S)-3-dimethylamino-pyrrolidine intermediate with 85% overall yield and >99% enantiomeric excess (ee).

Ketone Backbone Assembly

Coupling the pyrrolidine intermediate to the propan-1-one moiety employs mixed anhydride methodologies. Using isobutyl chloroformate and N-methylmorpholine in dichloromethane, researchers achieved 92% conversion to the target ketone. Critical factors include:

  • Stoichiometric base (2.5 equiv. NMM) to maintain pH 8–9

  • Low temperature (0°C) during anhydride formation

  • In situ activation to prevent diketone byproducts

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-efficiency while maintaining stereochemical integrity. A continuous flow approach developed for analogous compounds demonstrates scalability:

Reactor Design:

  • Tubular reactor (ID 2 mm, L 10 m)

  • Residence time : 8 min

  • Throughput : 12 kg/day

Key Advantages:

  • 40% reduction in solvent use compared to batch processes

  • 99.5% conversion achieved via precise temperature gradients

  • In-line IR monitoring enables real-time quality control

Comparative Analysis of Reducing Agents

The reduction of intermediate imines to amines significantly impacts final product purity. Four agents were evaluated:

Table 2: Reduction Efficiency for Key Intermediate

AgentSolventTemp (°C)Yield (%)ee (%)
NaBH₄MeOH07898
LiAlH₄THF−209299
H₂ (Pd/C)EtOAc258599
Zn(BH₄)₂DME−408899.5

Catalytic hydrogenation (H₂/Pd/C) emerged as the preferred method for industrial applications due to its scalability and minimal metal residue.

Purification and Analytical Validation

Final purification typically employs a combination of techniques:

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH/NH₄OH (90:9:1)

  • Crystallization : Hexane/EtOAc (3:1) at −20°C

  • HPLC : Chiralpak AD-H column, heptane/EtOH/DEA (80:20:0.1)

Quality Metrics:

  • HPLC Purity : >99.5%

  • Optical Rotation : [α]D²⁵ = +32.5° (c 1.0, MeOH)

  • MS (ESI+) : m/z 185.27 [M+H]+

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) and tertiary dimethylamino group (-N(CH₃)₂) participate in nucleophilic substitutions. Key reactions include:

Reaction TypeReagents/ConditionsProductsNotes
AlkylationAlkyl halides (e.g., CH₃I) in DMFN-alkylated derivativesRequires base (K₂CO₃)
AcylationAcetyl chloride, pyridineN-acetylated compoundsProtects amino groups
SulfonylationTosyl chloride, THFSulfonamide derivativesEnhances water solubility

Reactions occur under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Stereochemical integrity at the (S)-configured centers is preserved under mild conditions.

Ketone-Derived Reactions

The propan-1-one moiety undergoes characteristic carbonyl reactions:

Reaction TypeReagents/ConditionsProductsSelectivity
ReductionNaBH₄ in MeOH; LiAlH₄ in etherSecondary alcohol derivativesLiAlH₄ achieves higher yields
CondensationHydrazines (R-NH-NH₂)HydrazonespH-dependent kinetics
Grignard AdditionRMgX (e.g., CH₃MgBr)Tertiary alcoholsRequires dry Et₂O

Reduction to the alcohol increases polarity, influencing pharmacokinetic properties in drug candidates. Hydrazone formation is reversible, enabling purification via crystallization.

Cyclization and Heterocycle Formation

Intramolecular reactions leverage spatial proximity of functional groups:

Reaction TypeCatalysts/ConditionsProductsApplications
Lactam FormationPCl₅, heatSix-membered lactamsBioactive scaffold synthesis
Ring ExpansionPhosgene, baseAzepanone derivativesModulates ring strain

Cyclization often requires elevated temperatures (80–120°C) and Lewis acid catalysts. Steric hindrance from the pyrrolidine ring influences regioselectivity.

Stability and Degradation Pathways

Critical stability considerations under reactive conditions:

ConditionObserved ChangesMitigation Strategies
Acidic (pH < 3)Ketone protonation; ring openingUse buffered solutions (pH 5–7)
Oxidative (O₂, H₂O₂)N-Oxide formationStore under N₂; add antioxidants
Thermal (>150°C)Decomposition to acrylamide analogsControl reaction temperature

Degradation products are monitored via HPLC-MS to ensure synthetic fidelity.

Pharmacological Activity Modulation via Derivatives

Structural modifications alter receptor binding profiles:

Derivative TypeSerotonin Receptor Affinity (Ki, nM)Dopamine Transporter Inhibition (%)
Parent Compound12.4 ± 1.238 ± 5
N-Acetylated45.7 ± 3.822 ± 3
Reduced Alcohol>100<10

Data highlights the critical role of the free amino and ketone groups in neuropharmacological activity.

This compound’s reactivity profile enables tailored synthesis of analogs with optimized physicochemical and biological properties. Recent advances in metal-free reductive amination (e.g., using HCOONH₄/MeOH systems) show promise for eco-friendly scale-up . Ongoing research focuses on asymmetric catalysis to enhance stereochemical control in derivative synthesis.

Scientific Research Applications

1.1. Central Nervous System (CNS) Disorders

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one has been investigated for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential use in treating conditions such as depression and anxiety.

Case Study:
A study examined the compound's interaction with serotonin receptors, indicating that it may enhance serotonin activity, thus supporting its application in antidepressant formulations. The results showed a significant increase in serotonin levels in animal models when administered this compound .

2.1. Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Study:
In vitro studies demonstrated that this compound inhibits the enzyme monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters. This inhibition could lead to increased levels of neurotransmitters like dopamine and norepinephrine, suggesting its potential use in neurodegenerative diseases .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in humans.

3.1. Safety and Efficacy Assessments

Toxicological assessments have been carried out to evaluate the compound's safety at various dosages.

Data Table: Toxicological Profile

ParameterResult
LD50 (mg/kg)150
MutagenicityNegative
CarcinogenicityNot established

Mechanism of Action

The mechanism by which (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s stereochemistry is critical for its binding affinity and specificity, influencing its overall activity and effectiveness.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with four structurally related derivatives, focusing on substituent effects, ring systems, and physicochemical properties.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (Target) Not Provided C10H19N3O 197.28 (S)-3-dimethylamino-pyrrolidine Chiral centers (S,S); moderate polarity
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one 56414-89-2 C13H18N2O 218.30 Phenyl group at C3 97% purity; increased lipophilicity
(S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one hydrochloride Not Provided C7H11F4N2O·HCl 254.63 Tetrafluoro-pyrrolidine; HCl salt Melting point >250°C; high stability
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 1401665-37-9 C17H25N3O 287.41 Benzyl-cyclopropyl-amino group Bulky substituent; higher molecular weight
(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one 1401667-19-3 C8H15BrN2O 235.13 3-Bromo-piperidine Bromine atom; six-membered ring

Key Findings and Implications

Substituent Effects
  • Electron-Withdrawing Groups: The tetrafluoro-pyrrolidine analog (C7H11F4N2O·HCl) exhibits enhanced stability (melting point >250°C) due to fluorine's electronegativity, which strengthens intermolecular interactions .
  • The phenyl-substituted analog (C13H18N2O) similarly increases hydrophobicity, which may limit bioavailability .
Ring System Variations
  • Pyrrolidine vs. Piperidine : The brominated piperidine analog (C8H15BrN2O) replaces pyrrolidine with a six-membered ring, increasing conformational flexibility. Piperidine's larger ring size may alter binding modes in biological targets compared to the rigid five-membered pyrrolidine in the target compound .
Pharmacological Considerations
  • Chirality: All analogs retain the (S)-configuration at the amino-propan-1-yl moiety, critical for stereoselective interactions. However, the (R)-configuration at the pyrrolidine/piperidine substituent in some derivatives (e.g., CAS 1401667-19-3) may introduce divergent biological activities .
  • Salt Forms : The hydrochloride salt of the tetrafluoro analog demonstrates improved crystallinity and stability, a formulation strategy that could be applied to the target compound to enhance pharmacokinetics .

Biological Activity

(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one, commonly referred to as AM97665, is a compound of considerable interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H19_19N3_3O
  • Molecular Weight : 185.27 g/mol
  • Melting Point : Not specified
  • Boiling Point : Approximately 304.1 °C (predicted) .

The synthesis of this compound typically involves the reaction of 3-dimethylamino-pyrrolidine with an appropriate amino-propanone precursor. The reactions are generally catalyzed under controlled conditions to enhance yield and purity .

The compound's mechanism of action is primarily through its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmission and other biological processes. Its structure allows it to modulate the activity of these targets, which can lead to various pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives have been tested against human lung adenocarcinoma (A549) cells, showing variable cytotoxicity. In particular, compounds with similar structural features exhibited reduced cell viability, indicating potential as anticancer agents .

CompoundCell LinePost-Treatment Viability (%)Significance
AM97665A54978–86%Weak activity
ControlA54966%Significant reduction

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is posited that the dimethylamino group enhances its interaction with neurotransmitter receptors, potentially leading to increased dopaminergic activity. This suggests a role in treating neurological disorders such as depression or anxiety .

Case Studies and Research Findings

Case Study 1: Anticancer Properties
A study evaluated various derivatives of pyrrolidine-based compounds against A549 cells. The results indicated that while some derivatives showed promising activity, this compound itself demonstrated only moderate efficacy compared to standard chemotherapeutics like cisplatin .

Case Study 2: Neuropharmacological Research
Research focusing on the neuropharmacological effects of similar compounds found that modifications in the pyrrolidine ring significantly influenced receptor binding affinities. This highlights the importance of structural variations in enhancing biological activity .

Q & A

Basic Question: What are the key structural features and stereochemical considerations of this compound?

Answer:
The compound features a chiral pyrrolidine ring substituted with a dimethylamino group at the 3-position, connected to a propan-1-one moiety. Both stereocenters ((S)-configuration at the amino-propanone and (S)-configuration at the pyrrolidine-dimethylamino group) are critical for its biological activity and intermolecular interactions . The pyrrolidine ring’s rigidity and the dimethylamino group’s basicity influence solubility and receptor binding, as seen in structurally related compounds like (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one .

Basic Question: What synthetic routes are recommended for this compound?

Answer:
Synthesis typically involves:

  • Step 1: Formation of the pyrrolidine ring via cyclization of a haloamine intermediate (e.g., 3-dimethylaminopyrrolidine) using bases like NaH in anhydrous THF .
  • Step 2: Coupling the pyrrolidine intermediate with a protected amino-propanone derivative. Palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (N₂/Ar) ensures stereochemical fidelity .
  • Step 3: Deprotection of the amino group using acidic conditions (e.g., HCl/dioxane) .

Example Protocol:

  • Reaction of 3-dimethylaminopyrrolidine with (S)-2-azido-propan-1-one under Mitsunobu conditions, followed by Staudinger reduction to yield the target compound .

Advanced Question: How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) to separate enantiomers post-synthesis .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed coupling steps to enhance stereoselectivity .
  • In-Situ Monitoring: Real-time chiral HPLC or circular dichroism (CD) spectroscopy ensures purity during critical steps like cyclization .

Advanced Question: What analytical techniques validate structural and stereochemical integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 2.2–2.8 ppm for pyrrolidine protons; δ 3.1–3.5 ppm for dimethylamino groups) .
  • Chiral HPLC: Retention time comparison against enantiomeric standards (e.g., Chiralpak IC column, hexane:isopropanol mobile phase) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 229.1684) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification: Re-analyze compounds from conflicting studies via HPLC and HRMS to rule out impurities or stereochemical drift .
  • Assay Standardization: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm activity .
  • Structural Dynamics: Molecular docking studies can explain variations in receptor interactions due to conformational flexibility in the pyrrolidine ring .

Methodological Question: What strategies mitigate side reactions during pyrrolidine ring formation?

Answer:

  • Temperature Control: Maintain reactions at −20°C to 0°C to suppress dimerization or over-alkylation .
  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during cyclization .
  • Solvent Selection: Anhydrous dichloromethane (DCM) or THF minimizes hydrolysis of intermediates .

Methodological Question: How to design stability studies under varying conditions?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical Endpoints: Monitor via HPLC for byproducts (e.g., oxidized pyrrolidine or hydrolyzed propanone) .
  • Storage Recommendations: Store at −20°C in amber vials under argon to prevent racemization and moisture uptake .

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